Sulesomab

Nuclear Medicine Infection Imaging Osteomyelitis

Sulesomab (IMMU-MN3) is a 99mTc-labeled murine monoclonal antibody Fab' fragment of the IgG1 class that specifically targets the normal cross-reactive antigen-90 (NCA-90) on activated granulocytes. It is the active component of the radiopharmaceutical LeukoScan, approved in the EU for scintigraphic imaging of infection/inflammation in patients with suspected osteomyelitis.

Molecular Formula C29H31NO11S
Molecular Weight 0
CAS No. 167747-19-5
Cat. No. B1169531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulesomab
CAS167747-19-5
Molecular FormulaC29H31NO11S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulesomab (CAS 167747-19-5) as a 99mTc-Labeled Anti-Granulocyte Fab' Fragment for Infection Imaging


Sulesomab (IMMU-MN3) is a 99mTc-labeled murine monoclonal antibody Fab' fragment of the IgG1 class that specifically targets the normal cross-reactive antigen-90 (NCA-90) on activated granulocytes [1]. It is the active component of the radiopharmaceutical LeukoScan, approved in the EU for scintigraphic imaging of infection/inflammation in patients with suspected osteomyelitis [2]. Unlike full-size antibodies, the Fab' fragment format confers rapid blood clearance (primarily renal) and enables imaging 1–8 hours post-injection without ex vivo cell labeling, a key operational differentiator in nuclear medicine practice [3].

Why Sulesomab (LeukoScan) Cannot Be Replaced by Alternative Infection Imaging Agents


In infection imaging, the choice of radiotracer fundamentally dictates test logistics, biodistribution, and diagnostic performance. Simply substituting another 99mTc-labeled anti-granulocyte antibody (e.g., besilesomab) or another imaging modality (e.g., 18F-FDG PET/CT) would alter the test's properties in ways that are clinically and operationally significant. Sulesomab's Fab' fragment structure confers a unique combination of rapid renal clearance, low bone marrow uptake, and minimal HAMA induction, which is not shared by full-size antibody counterparts [1]. Furthermore, its diagnostic performance relative to standard ex vivo leukocyte labeling or other scintigraphic methods varies by clinical indication (e.g., diabetic foot vs. long bone osteomyelitis) [2]. Therefore, evidence-based selection requires a direct, quantitative comparison against specific alternatives for the intended use case.

Quantitative Differentiation of Sulesomab vs. Comparator Imaging Agents


Head-to-Head Diagnostic Accuracy: 99mTc-Sulesomab vs. 99mTc/111In-Labeled Autologous Leukocytes (WBC) in Osteomyelitis

In a pooled analysis of two controlled clinical trials (N=175 evaluable patients with suspected osteomyelitis), 99mTc-sulesomab demonstrated significantly higher sensitivity than ex vivo labeled autologous leukocyte (WBC) scanning, with comparable specificity [1]. This direct comparison shows sulesomab is superior to WBC scanning for detecting infection, while eliminating the need for in vitro cell labeling.

Nuclear Medicine Infection Imaging Osteomyelitis

Diagnostic Accuracy in Diabetic Foot Osteomyelitis: 99mTc-Sulesomab vs. Ex Vivo WBC Scan

In a study of 122 diabetic patients with foot ulcers and suspected osteomyelitis, 99mTc-sulesomab showed significantly higher sensitivity than ex vivo autologous WBC scans [1]. The difference in specificity was not statistically significant, but the sensitivity gain is critical in this high-risk population.

Diabetic Foot Infection Osteomyelitis Diagnostic Accuracy

Biodistribution Profile: 99mTc-Sulesomab vs. 99mTc-Besilesomab (Full-Size MoAb)

Direct comparative biodistribution studies show that the Fab' fragment sulesomab has much lower bone marrow uptake, faster plasma clearance, and predominantly renal excretion compared to the full-size anti-granulocyte antibody besilesomab [1]. This results in a fundamentally different imaging pattern and lower background for sulesomab in the marrow, a critical advantage for imaging orthopedic infections.

Pharmacokinetics Biodistribution Anti-Granulocyte MoAb

Diagnostic Performance in Prosthetic Joint Infection: 99mTc-Sulesomab vs. Three-Phase Bone Scan

In a study of 19 patients with suspected prosthetic hip or knee infection, 99mTc-sulesomab was directly compared to a three-phase bone scan [1]. Sulesomab demonstrated superior sensitivity, specificity, PPV, NPV, and overall accuracy, establishing its value as an adjunct or alternative to bone scanning in this challenging diagnostic setting.

Prosthetic Joint Infection Arthroplasty Diagnostic Imaging

Rapid Imaging and Workflow: 99mTc-Sulesomab vs. 18F-FDG PET/CT

While 18F-FDG PET/CT offers high sensitivity (often >95%) and superior anatomical localization, its clinical utility in prosthetic joint infection is limited by lower specificity and higher cost [1]. A case report directly comparing both modalities in a single patient with suspected prosthetic hip infection showed that while FDG PET/CT identified additional soft tissue and marrow involvement, the sulesomab scan alone was sufficient to exclude prosthesis infection and was performed with a simpler, faster imaging protocol (1-2 hours post-injection vs. typical 60-90 min post-injection with longer uptake period for FDG) [2].

Workflow Efficiency Nuclear Medicine Prosthetic Joint Infection

Lack of HAMA Induction with 99mTc-Sulesomab vs. 99mTc-Besilesomab

Unlike the full-size murine antibody besilesomab, which frequently induces human anti-mouse antibodies (HAMA) that can limit repeat use and cause hypersensitivity, the Fab' fragment sulesomab has not been associated with HAMA induction in clinical trials [1]. This is a critical safety and operational distinction.

Immunogenicity HAMA Safety

Evidence-Based Application Scenarios for 99mTc-Sulesomab in Nuclear Medicine Practice


Imaging Diabetic Foot Osteomyelitis Where Ex Vivo WBC Labeling is Logistically Challenging

In hospitals without an on-site radiopharmacy capable of sterile ex vivo leukocyte labeling, 99mTc-sulesomab offers a comparable or superior diagnostic alternative. The direct head-to-head data shows significantly higher sensitivity (92% vs. 79%, p<0.05) [1] than WBC scanning, without the need for blood handling or cell labeling. The simple 'shake and inject' reconstitution and 1-2 hour imaging window streamlines workflow and reduces biohazard risk.

Differentiating Infected from Aseptic Loosening in Painful Joint Prostheses

For patients with painful hip or knee arthroplasty, distinguishing infection from mechanical loosening is critical. 99mTc-sulesomab scintigraphy provides higher sensitivity (75% vs. 54%) and accuracy (79% vs. 63%) than a three-phase bone scan for detecting prosthesis infection [2]. Its low bone marrow uptake also aids interpretation in periprosthetic regions. This evidence supports its use as a problem-solving tool when standard radiography and bone scans are inconclusive.

Rapid Triage of Suspected Acute Appendicitis in Atypical Presentations

In cases of nonclassic appendicitis where clinical and ultrasound findings are equivocal, 99mTc-sulesomab scintigraphy can provide a rapid answer. A multicenter trial demonstrated a sensitivity of 91%, specificity of 92%, and a negative predictive value of 97% [3]. Importantly, 26% of positive scans were identifiable on planar images just 15-30 minutes post-injection, potentially expediting surgical decision-making and reducing unnecessary appendectomies.

Evaluating Combat-Related Musculoskeletal Infections in Resource-Limited Settings

In military or austere medical environments, the simplicity of 99mTc-sulesomab imaging is a major advantage. A study on combat-related extremity injuries found that antigranulocyte scintigraphy with 99mTc-sulesomab was superior to CT in sensitivity, specificity, PPV, NPV, and accuracy for diagnosing infection [4]. The lack of a requirement for ex vivo cell labeling makes it a practical, deployable option for confirming infection deep to hardware or in complex wounds.

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